Molecular Structure of Peonidin 3-O-beta-glucopyranoside Chloride: A Technical Guide
Molecular Structure of Peonidin 3-O-beta-glucopyranoside Chloride: A Technical Guide
This guide details the molecular structure, physicochemical properties, and analytical characterization of Peonidin 3-O-beta-glucopyranoside chloride , a critical anthocyanin used in nutraceutical and pharmaceutical research.
Introduction & Significance
Peonidin 3-O-beta-glucopyranoside chloride (Peo-3-glc) is a methylated anthocyanin pigment found in Vitis vinifera (grapes), Oryza sativa (black rice), and Zea mays (purple corn). Unlike its non-methylated precursor cyanidin-3-glucoside, the presence of a methoxy group at the 3'-position of the B-ring confers increased stability and lipophilicity, modulating its bioavailability and interaction with biological membranes.
This guide provides a definitive structural analysis and experimental framework for researchers characterizing this compound in drug development and functional food applications.
Molecular Architecture
The molecule consists of three distinct structural domains that dictate its reactivity and chromatic properties.
The Aglycone (Peonidin)[1]
-
Core Scaffold: A flavylium cation (2-phenylchromenylium) backbone.
-
Substitution Pattern:
-
Hydroxyl groups (-OH): Positions C5, C7 (A-ring), and C4' (B-ring).
-
Methoxy group (-OCH₃): Position C3' (B-ring). This methylation reduces the susceptibility of the B-ring to oxidative degradation compared to cyanidin.
-
-
Resonance: The positive charge is delocalized across the C-ring and A-ring, primarily residing at O1 and C4, which is the basis for its electrophilic nature.
The Glycone (Glucose)
-
Linkage: A
-D-glucopyranose moiety attached via an O-glycosidic bond to the hydroxyl group at position C3 of the C-ring. -
Stereochemistry: The anomeric carbon (C1'') configuration is
, confirmed by a coupling constant ( ) of ~7.8 Hz in H-NMR. -
Function: Glycosylation at C3 prevents the formation of the unstable 3-hydroxyl flavylium species, significantly enhancing water solubility and stability against light-induced degradation.
The Counterion (Chloride)
-
Nature: In purified standards, the flavylium cation is stabilized by a chloride anion (
). -
Stoichiometry: 1:1 molar ratio (Cation:Anion).
-
Impact: The chloride form is the standard for commercial reference materials due to its crystalline stability, though in biological matrices, the counterions are typically organic acids (e.g., malate, tartrate).
Structural Data Summary
| Parameter | Value |
| IUPAC Name | 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium chloride |
| Chemical Formula | |
| Molecular Weight | 498.86 g/mol |
| Exact Mass (Cation) | 463.1240 Da |
| CAS Number | 6906-39-4 |
| Appearance | Dark red to purple crystalline powder |
Physicochemical Stability & pH Dynamics
The structural integrity of Peo-3-glc is governed by pH-dependent equilibria. This "chameleon" behavior is critical for formulation and bioassay design.
Mechanism of Transformation
-
pH < 3 (Flavylium Cation): The stable, red, fully conjugated form. Used for storage and HPLC analysis.
-
pH 4–5 (Carbinol Pseudobase): Nucleophilic attack by water at C2 disrupts conjugation, yielding a colorless hemiketal.
-
pH 6–7 (Quinoidal Base): Deprotonation of phenolic hydroxyls yields a violet/blue anhydro base.
-
pH > 8 (Chalcone): Ring opening of the C-ring forms a yellow chalcone, which degrades irreversibly to phenolic acids (vanillic acid) and aldehyde (phloroglucinaldehyde).
Figure 1: pH-dependent structural transformation network of Peonidin 3-glucoside.
Analytical Characterization Protocols
To validate the identity of Peo-3-glc, a multi-modal approach combining HPLC, MS, and NMR is required.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) or Phenyl-Hexyl.
-
Mobile Phase:
-
Solvent A: Water + 5% Formic Acid (maintains flavylium form).
-
Solvent B: Acetonitrile (ACN) or Methanol.
-
-
Gradient: 5% B to 20% B over 20 min, then to 100% B (wash).
-
Detection: DAD at 520 nm (visible max) and 280 nm.
-
Retention: Elutes after Cyanidin-3-glucoside due to the methoxy group increasing hydrophobicity.
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode (
). -
Precursor Ion:
463.[1][2] -
Product Ions (MS2):
-
301 (
): Loss of glucose moiety (-162 Da).[3] - 286: Loss of methyl radical from aglycone (characteristic of methylated anthocyanins).
-
301 (
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data acquired in
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |
| 8.86 | s | H-4 | Characteristic deshielded C-ring proton | |
| 7.93 | d ( | H-2' | B-ring | |
| 7.73 | dd ( | H-6' | B-ring | |
| 7.05 | d ( | H-5' | B-ring | |
| 6.84 | d ( | H-8 | A-ring | |
| 6.59 | d ( | H-6 | A-ring | |
| 5.25 | d ( | H-1'' | Anomeric proton ( | |
| 3.95 | s | -OCH | Methoxy group at C3' | |
| 145.7 | - | C-3 | Glycosylation site | |
| 57.2 | - | -OCH | Methoxy carbon |
Experimental Protocols
Extraction and Purification Workflow
The following protocol ensures high yield while minimizing degradation (hydrolysis/oxidation).
Figure 2: Optimized extraction and purification workflow for Peonidin 3-glucoside.
Stability Testing Protocol
Objective: Determine half-life (
-
Preparation: Dissolve standard in DMSO (stock), then dilute into PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).
-
Incubation: 37°C in a water bath.
-
Sampling: Aliquot every 15 min (pH 7.4) or 1 hour (pH 1.2).
-
Analysis: Immediate HPLC injection or acidification with 5% HCl to quench degradation before measurement.
-
Calculation: Plot
vs. Time. Slope . .
Biological Mechanisms[7][8]
-
Bioavailability: Peo-3-glc is absorbed intact via the SGLT1 transporter in the small intestine but has low systemic bioavailability (<1%).
-
Metabolism: It undergoes phase II metabolism (glucuronidation/sulfation) and microbiota-mediated catabolism into phenolic acids (vanillic acid).
-
Therapeutic Potential:
-
Anticancer:[4] Inhibits metastasis in lung cancer cells (Lewis lung carcinoma) by downregulating MMP-2 and MMP-9 expression.
-
Anti-inflammatory: Suppresses IL-1
-induced phosphorylation of ERK and JNK pathways.
-
References
-
PubChem. (2025).[1][5][6] Peonidin 3-O-beta-D-glucoside. National Library of Medicine. [Link]
-
Yeast Metabolome Database. (2024). Peonidin 3-O-glucoside (YMDB01766). [Link]
-
MTC-USA. (2023). LC-MS Method for Peonidin-3-Glucoside Identification. [Link][6]
-
Andersen, Ø. M., & Jordheim, M. (2006). The Anthocyanins.[3][7][1][2][8][9][10] In Flavonoids: Chemistry, Biochemistry and Applications. CRC Press. (Standard Reference for NMR shifts).
Sources
- 1. Peonidin-3-glucoside | C22H23O11+ | CID 443654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mtc-usa.com [mtc-usa.com]
- 3. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 4. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peonidin-3-glucoside | C22H23O11+ | CID 443654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Peonidin 3-O-glucoside chloride = 95 HPLC 6906-39-4 [sigmaaldrich.com]
- 7. ymdb.ca [ymdb.ca]
- 8. extrasynthese.com [extrasynthese.com]
- 9. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An analysis of interactions between three structurally diverse anthocyanidins, as well as their glucosides, and model biological membranes, albumin, and plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
